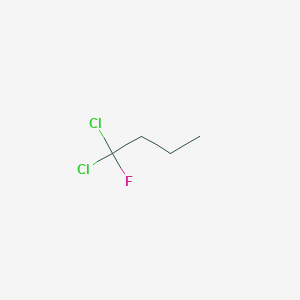1,1-Dichloro-1-fluorobutane
CAS No.: 460-28-6
Cat. No.: VC7916751
Molecular Formula: C4H7Cl2F
Molecular Weight: 145 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 460-28-6 |
|---|---|
| Molecular Formula | C4H7Cl2F |
| Molecular Weight | 145 g/mol |
| IUPAC Name | 1,1-dichloro-1-fluorobutane |
| Standard InChI | InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3 |
| Standard InChI Key | OBBZUPRNUSGSGQ-UHFFFAOYSA-N |
| SMILES | CCCC(F)(Cl)Cl |
| Canonical SMILES | CCCC(F)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
1,1-Dichloro-1-fluoroethane features a central carbon atom bonded to two chlorine atoms, one fluorine atom, and two methyl groups. This asymmetrical halogen distribution creates a dipole moment of 1.78 D, influencing its solvent properties and atmospheric reactivity . The compound's specific vapor pressure curve follows the equation , demonstrating predictable phase behavior across industrial temperature ranges .
Physicochemical Profile
Key thermodynamic parameters include:
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling Point | 305.15 ± 0.40 | K | NIST |
| Critical Temperature | 477.50 ± 0.50 | K | NIST |
| Heat of Vaporization | 28.70 | kJ/mol | NIST |
| Global Warming Potential (100-yr) | 725-2500 | CO₂-equivalent |
The compound's liquid phase density at 25°C measures 1.23 g/cm³, with a viscosity of 0.35 mPa·s, making it suitable for precision cleaning applications .
Industrial Applications and Phaseout Challenges
Historical Use Patterns
As a class 2 ozone-depleting substance under the Montreal Protocol, HCFC-141b served primarily as:
-
Foam blowing agent for polyurethane insulation (62% of peak consumption)
-
Precision solvent for electronics manufacturing (28%)
Replacement Technologies
The phaseout initiated in 1996 prompted development of alternatives:
| Replacement | ODP | GWP(100) | Flammability | Efficiency |
|---|---|---|---|---|
| HFC-245fa | 0 | 1030 | Non-flammable | 92% |
| HFO-1233zd(E) | 0 | 7 | Mildly flammable | 88% |
| Liquid CO₂ | 0 | 1 | Non-flammable | 78% |
| Hydrocarbons | 0 | 3 | Highly flammable | 95% |
Data from show transitional challenges in maintaining insulation R-values while reducing climate impacts.
Environmental Fate and Atmospheric Chemistry
Degradation Pathways
Tropospheric oxidation proceeds through OH radical attack:
Subsequent reactions yield Cl⁻ and F⁻ radicals contributing to stratospheric ozone depletion . The atmospheric lifetime of 9.3 years allows significant transport to the stratosphere .
Biosphere Interactions
Human metabolism studies reveal:
-
58% pulmonary absorption efficiency at 1000 ppm exposure
-
Primary metabolite: 2,2-dichloro-2-fluoroethyl glucuronide (42% urinary excretion)
-
Secondary metabolite: dichlorofluoroacetic acid (7% excretion)
Hepatic CYP2E1 enzyme mediates initial dechlorination, with glucuronidation occurring via UGT1A9 isoforms .
Regulatory Framework and Policy Impacts
Montreal Protocol Implementation
The staged phaseout schedule:
| Year | Developed Nations Reduction | Developing Nations Reduction |
|---|---|---|
| 2003 | 35% | Freeze |
| 2010 | 75% | 10% |
| 2015 | 90% | 35% |
| 2020 | 99.5% | 67.5% |
| 2030 | 100% | 100% |
This schedule reduced global HCFC-141b emissions from 120 kt/yr (2000) to 18 kt/yr (2020) .
Analytical Methodologies
Detection Techniques
Gas chromatography-mass spectrometry (GC-MS) methods achieve:
-
Detection limit: 0.02 ppb in air samples
-
Retention time: 8.2 min on DB-624 column
-
Quantification ions: m/z 83 (Cl⁻), 101 (ClF⁻)
Nuclear magnetic resonance (19F NMR) enables metabolite detection in biological samples with 0.5 ppm sensitivity .
Environmental Monitoring Data
Global atmospheric abundance trends:
| Year | Northern Hemisphere (ppt) | Southern Hemisphere (ppt) |
|---|---|---|
| 2000 | 18.4 ± 1.2 | 12.1 ± 0.8 |
| 2010 | 24.9 ± 1.5 | 16.8 ± 1.1 |
| 2020 | 19.3 ± 1.3 | 13.6 ± 0.9 |
The 23% decline from 2010-2020 reflects successful phaseout policies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume